molecular formula C19H17ClN2O4 B2848024 ethyl 3-(5-chloro-2-methoxybenzamido)-1H-indole-2-carboxylate CAS No. 850929-09-8

ethyl 3-(5-chloro-2-methoxybenzamido)-1H-indole-2-carboxylate

Cat. No. B2848024
CAS RN: 850929-09-8
M. Wt: 372.81
InChI Key: ALAIJCOIHLDUGQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula for the related compound “4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide” is C16H17ClN2O4S with a molecular weight of 368.84 .


Physical And Chemical Properties Analysis

The related compound “5-Chloro-2-methoxy-N- [2- (4-sulfamoylphenyl)ethyl]benzamide” has a melting point of 209-214 °C .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthetic Methodologies and Derivatives : Ethyl 3-(5-chloro-2-methoxybenzamido)-1H-indole-2-carboxylate is a compound that has been synthesized through various chemical transformations, indicating its versatility in organic synthesis. For instance, studies have shown methods for synthesizing indole derivatives, which are structurally related to this compound, demonstrating the adaptability and utility of these molecules in synthetic chemistry (Beccalli, Marchesini, & Pilati, 1994). Additionally, research on the synthesis and transformations of similar ethyl indole-carboxylates showcases the potential for creating a variety of biologically active molecules through chemical modifications (Cucek & Verček, 2008).

Biological and Pharmacological Potential

  • Neuroleptic Agents and Binding Affinity Studies : Research into compounds structurally similar to this compound has indicated potential neuroleptic properties. For example, studies on 3,5-disubstituted N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxysalicylamides, which share a related chemical motif, have revealed significant antidopaminergic activity, suggesting potential applications in treating disorders like schizophrenia (de Paulis et al., 1986).

  • Antiviral Activities : A study on ethyl 5-hydroxyindole-3-carboxylates, which are structurally related to the compound of interest, has demonstrated significant anti-hepatitis B virus (HBV) activities. This suggests that with specific modifications, derivatives of this compound might be explored for their antiviral properties (Zhao, Zhao, Chai, & Gong, 2006).

Mechanistic Insights and Molecular Interactions

  • Molecular Interactions and Reactions : Detailed mechanistic studies on reactions involving similar compounds have provided insights into the reactivity and potential applications of this compound in synthetic and medicinal chemistry. For instance, the exploration of Meisenheimer rearrangement in azetopyridoindoles indicates complex reaction pathways that could be applicable to the synthesis and functionalization of indole derivatives (Kurihara et al., 1991).

Safety and Hazards

The related compound “4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide” is not classified as a hazardous substance according to GHS .

properties

IUPAC Name

ethyl 3-[(5-chloro-2-methoxybenzoyl)amino]-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-3-26-19(24)17-16(12-6-4-5-7-14(12)21-17)22-18(23)13-10-11(20)8-9-15(13)25-2/h4-10,21H,3H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAIJCOIHLDUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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